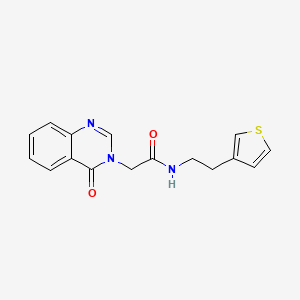![molecular formula C14H15N3O3S B2728990 [4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid CAS No. 18204-62-1](/img/structure/B2728990.png)
[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid” is a chemical compound with the molecular formula C14H15N3O3S and a molecular weight of 305.35 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H15N3O3S . It contains an allyl group attached to a triazole ring, which is further connected to a methoxyphenyl group and a sulfanyl-acetic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 305.35 . Other properties like melting point, boiling point, and solubility would need to be determined experimentally.科学研究应用
[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid has a wide range of potential applications in scientific research. It has been used in studies to investigate the effects of various compounds on cell growth and viability, as well as to study the mechanisms of action of various compounds. It has also been used in studies to investigate the effects of various compounds on gene expression and protein levels. Additionally, this compound has been used in studies to investigate the effects of various compounds on the immune system.
作用机制
Target of action
Indole derivatives and 1,2,4-triazoles have been found to bind with high affinity to multiple receptors . The specific targets of “[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid” would depend on its specific structure and functional groups.
Mode of action
The mode of action of indole derivatives and 1,2,4-triazoles can vary widely, depending on their specific structure and functional groups . They can interact with their targets in different ways, leading to various biological effects.
Biochemical pathways
Indole derivatives and 1,2,4-triazoles can affect a variety of biochemical pathways . The specific pathways affected by “this compound” would depend on its specific targets.
Pharmacokinetics
The ADME properties of indole derivatives and 1,2,4-triazoles can vary widely, depending on their specific structure and functional groups . These properties would influence the bioavailability of “this compound”.
Result of action
The molecular and cellular effects of indole derivatives and 1,2,4-triazoles can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of “this compound” would depend on its specific mode of action and biochemical pathways.
Action environment
The action, efficacy, and stability of indole derivatives and 1,2,4-triazoles can be influenced by various environmental factors . These factors would also influence the action of “this compound”.
实验室实验的优点和局限性
The use of [4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid in laboratory experiments has several advantages. It is easy to synthesize, and it is relatively inexpensive. Additionally, it is a relatively stable compound, and it has a wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. For example, it is not water-soluble, and it is not effective in low concentrations. Additionally, it has a short half-life, and it may not be suitable for long-term experiments.
未来方向
There are many potential future directions for the use of [4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid in scientific research and laboratory experiments. For example, it could be used to investigate the effects of various compounds on the immune system, or to investigate the effects of various compounds on gene expression and protein levels. Additionally, it could be used to study the mechanisms of action of various compounds, or to investigate the effects of various compounds on cell growth and viability. Finally, it could be used to develop novel therapeutic agents, or to investigate the effects of various compounds on the nervous system.
合成方法
[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid can be synthesized from 4-allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid (this compound) by a multi-step synthesis process. The first step involves the reaction of this compound with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of a sulfonamide intermediate, which is then reacted with an alkyl halide in the presence of a base to form the desired product, this compound. The reaction can be carried out in an inert atmosphere and can be scaled up for industrial production.
安全和危害
属性
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-3-8-17-13(10-4-6-11(20-2)7-5-10)15-16-14(17)21-9-12(18)19/h3-7H,1,8-9H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGUDLWXVDLHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

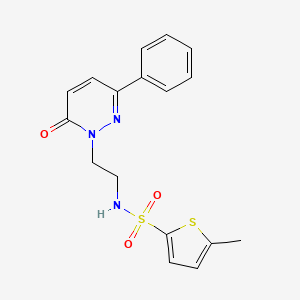
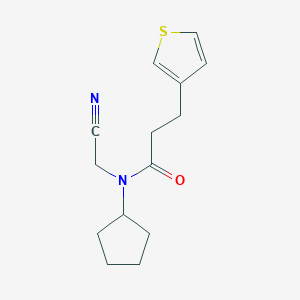
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2728909.png)
![(1Z)-N'-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2728910.png)
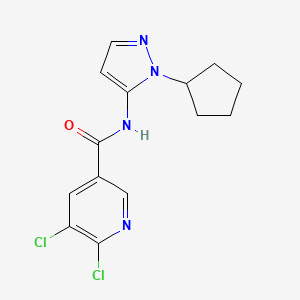
![2-Phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2728913.png)


![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2728917.png)
![2-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2728918.png)
![3-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2728921.png)
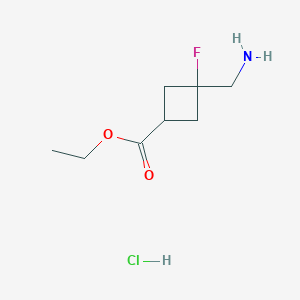
![Ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(E)-2-cyano-3-phenylprop-2-enoyl]imino-1,3-thiazol-4-yl]acetate](/img/structure/B2728925.png)
